N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide
N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0865889
InChI:
InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)
SMILES:
COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC
Molecular Formula:
C17H19N3O4
Molecular Weight:
329.35 g/mol
N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide
CAS No.:
Cat. No.: VC0865889
Molecular Formula: C17H19N3O4
Molecular Weight: 329.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O4 |
|---|---|
| Molecular Weight | 329.35 g/mol |
| IUPAC Name | N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | PDCQPPYXYNNVRG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator